molecular formula C16H10FN3O2S B11603051 (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11603051
M. Wt: 327.3 g/mol
InChI Key: ZKFFOCRGVXAEMI-JYRVWZFOSA-N
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Description

The compound (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a unique combination of fluorophenyl, methylfuryl, and thiazolotriazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 5-methyl-2-furaldehyde in the presence of a thiazolotriazolone precursor. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction of the compound can occur at the fluorophenyl or furan rings, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl ring, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as furanones.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets are studied to understand its effects on cellular processes.

Medicine

The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combination of fluorophenyl, methylfuryl, and thiazolotriazolone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H10FN3O2S

Molecular Weight

327.3 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C16H10FN3O2S/c1-9-2-7-12(22-9)8-13-15(21)20-16(23-13)18-14(19-20)10-3-5-11(17)6-4-10/h2-8H,1H3/b13-8-

InChI Key

ZKFFOCRGVXAEMI-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

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